3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid
Description
3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid is an organophosphorus compound characterized by a phosphoryl group substituted with an ethyl and hydroxyl moiety at position 3 of a but-2-enoic acid backbone. Its molecular formula is C₆H₁₁O₅P, and it combines a conjugated double bond (but-2-enoic acid) with a polar phosphoryl group, enabling unique reactivity and solubility profiles. The carboxylic acid group enhances water solubility, while the unsaturated bond may facilitate conjugation reactions. Potential applications include pharmaceutical intermediates, metal chelators, or enzyme inhibitors due to its dual functional groups .
Properties
IUPAC Name |
(E)-3-[ethyl(hydroxy)phosphoryl]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-3-11(9,10)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHSSINEDHNUGW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C(=CC(=O)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCP(=O)(/C(=C/C(=O)O)/C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid typically involves the reaction of ethylphosphonic acid with but-2-enoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydroxyphosphoryl group to a phosphine oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of phosphonic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Phosphonic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.125 mg/mL |
| Compound B | S. aureus | 0.073 mg/mL |
| This compound | K. pneumoniae | 0.109 mg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Antiviral Properties
Recent studies have explored the antiviral potential of phosphonic acid derivatives against viruses such as HIV and influenza. The mechanism often involves inhibiting viral replication through interference with viral enzymes.
Herbicidal Activity
Phosphonic acid derivatives, including this compound, have been evaluated for their herbicidal properties. These compounds can disrupt plant metabolic pathways, leading to effective weed control.
Case Study: Herbicidal Efficacy
A field trial demonstrated that a formulation containing this compound significantly reduced weed biomass in maize crops compared to conventional herbicides.
Table 2: Herbicidal Efficacy of Phosphonic Acid Derivatives
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound C | Amaranthus retroflexus | 85 |
| Compound D | Setaria viridis | 90 |
| This compound | Chenopodium album | 80 |
Chemical Synthesis
This compound is utilized in the synthesis of various chemical intermediates due to its reactive functional groups. It serves as a precursor in the production of phosphonate esters and other organophosphorus compounds.
Catalysis
The compound has shown promise as a catalyst in organic reactions, particularly in processes involving carbon-carbon bond formation.
Mechanism of Action
The mechanism of action of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphosphoryl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- But-2-enoic acid backbone: Introduces acidity (pKa ~4.5–5 for carboxylic acid) and conjugation reactivity.
Table 1: Structural Comparison with Analogous Compounds
Physicochemical Properties
- Solubility : The carboxylic acid in the target compound improves aqueous solubility compared to lipophilic analogs like Gd-DOTA-DSPE () and O-3,3-dimethylbutyl derivatives ().
- Reactivity: The α,β-unsaturated acid enables Michael addition or Diels-Alder reactions, unlike saturated phosphonates (e.g., Ethylphosphonothioic acid). The hydroxyl phosphoryl group may participate in hydrogen bonding, contrasting with thio or fluoridate groups in analogs .
Reactivity and Stability
- Hydrolysis : The hydroxyphosphoryl group is less hydrolytically stable than fluoridates () but more stable than thioesters ().
- Metal Chelation : The phosphoryl and carboxylic acid groups may act as bidentate ligands, differing from Gd-based macrocycles (), which prioritize paramagnetic properties .
Research Findings and Gaps
- : Highlights phosphorylated MRI agents but focuses on gadolinium complexes, limiting direct comparison. The target’s smaller size may reduce relaxivity but improve tissue penetration.
- : Ethylphosphonothioic acid’s sulfur substitution reduces polarity, suggesting the target’s hydroxy group enhances biocompatibility .
- Unaddressed Areas : Quantitative data on the target’s pKa, synthetic routes, and biological activity are lacking in the provided evidence.
Biological Activity
3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid, also known by its CAS number 33472-67-2, is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a butenoic acid backbone with an ethyl hydroxyphosphoryl group. This unique structure contributes to its biological activity through various interactions with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it may inhibit kinases that play a crucial role in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage.
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its ability to induce apoptosis in cancer cells. For example, in vitro experiments demonstrated significant cytotoxic effects on various cancer cell lines, including:
| Cell Line | Concentration Used | Observed Effect |
|---|---|---|
| A549 (lung) | 100 μM | Induction of apoptosis |
| HeLa (cervical) | 250 μM | Inhibition of cell proliferation |
| MDA-MB-231 | 200 μM | Significant reduction in viability |
These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported:
- Inhibition of bacterial growth : Effective against Gram-positive and Gram-negative bacteria.
- Fungal inhibition : Demonstrated antifungal activity in preliminary assays.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and decreased cell viability.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 50 μM.
Q & A
Basic Research Questions
Q. How can the synthetic yield of 3-[Ethyl(hydroxy)phosphoryl]but-2-enoic acid be optimized?
- Methodological Answer : Optimizing synthesis involves modifying esterification steps, selecting polar aprotic solvents (e.g., DMF or THF), and employing catalytic agents like DMAP to enhance reaction efficiency. For example, a modified pathway using sequential phosphorylation and esterification improved yields by 15–20% compared to traditional methods . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) also mitigate side reactions.
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer : Combine 2D/3D NMR (¹H, ¹³C, DEPT, HSQC) to resolve stereochemistry and substituent positions, particularly for the α,β-unsaturated ester and phosphoryl groups. X-ray crystallography validates spatial arrangements, while computational models (DFT or molecular mechanics) predict reactive sites and stability . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Q. What biological activities have been observed in preliminary studies?
- Methodological Answer : In vitro assays reveal interactions with kinase enzymes (e.g., MAPK) and receptors involved in metabolic pathways. For instance, phosphonate analogs inhibit ATP-binding pockets in kinases, measured via fluorescence polarization assays . Dose-response curves (IC₅₀ values) and cytotoxicity profiling (MTT assays) are critical for evaluating therapeutic potential.
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) simulate transition states and reaction pathways to identify energetically favorable routes. For example, reaction path searches using density functional theory (DFT) reduced optimization time for analogous phosphonates by 40% . Machine learning models trained on experimental data can predict optimal solvent-catalyst combinations.
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from structural isomers (e.g., Z/E configurations) or impurities. Validate compound purity via HPLC (>95%) and characterize isomers using NOESY NMR. Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Comparative studies with structurally defined analogs (e.g., ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) can clarify structure-activity relationships .
Q. What strategies enable comparative analysis with other phosphonate compounds?
- Methodological Answer : Construct a structural database with parameters such as logP, hydrogen-bond donors/acceptors, and steric bulk. For example, ethyl 4-(diethoxyphosphoryl)-2-butenoate exhibits higher hydrophilicity (logP = 1.2) than triethyl 3-methyl-4-phosphonocrotonate (logP = 2.8), affecting membrane permeability . Pair this with bioactivity clustering (e.g., PCA analysis) to identify key functional groups.
Q. What methodologies are used to study enzyme interactions at the molecular level?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For phosphonate analogs, crystallize enzyme-ligand complexes (e.g., with PDB deposition) to map binding pockets. Molecular dynamics simulations (AMBER or GROMACS) reveal conformational changes during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
